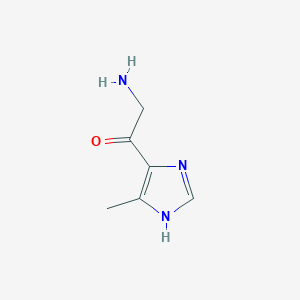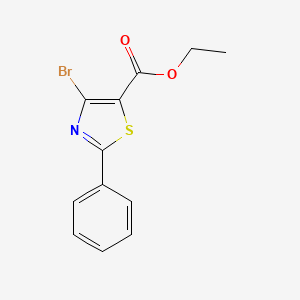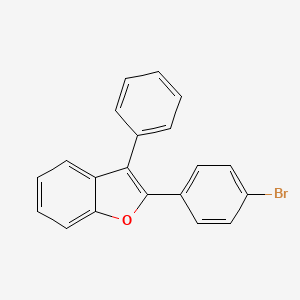
(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is a complex organic compound characterized by its tetrahydroxyhexane backbone and dioctanoate ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate typically involves the esterification of a tetrahydroxyhexane derivative with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of hexanone derivatives or hexanoic acids.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of hexyl ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a substrate in biochemical assays to investigate metabolic pathways involving esterases and lipases.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its ester groups provide hydrophobic properties, making it useful in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate involves the hydrolysis of its ester bonds by esterases or lipases. This hydrolysis releases octanoic acid and tetrahydroxyhexane, which can then participate in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism and transport pathways.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl diacetate
- (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dibutyrate
- (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dihexanoate
Uniqueness
Compared to its analogs, (2R,3R,4R,5R)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate has longer alkyl chains, which confer greater hydrophobicity and potentially different biological activities. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of surfactants and drug delivery systems.
Properties
Molecular Formula |
C22H42O8 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-octanoyloxyhexyl] octanoate |
InChI |
InChI=1S/C22H42O8/c1-3-5-7-9-11-13-19(25)29-15-17(23)21(27)22(28)18(24)16-30-20(26)14-12-10-8-6-4-2/h17-18,21-24,27-28H,3-16H2,1-2H3/t17-,18-,21-,22-/m1/s1 |
InChI Key |
YAOJBJXDRSDTGE-MCEIDBOGSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCC)O)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCC)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)
![5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B12826893.png)

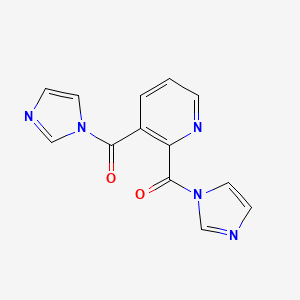
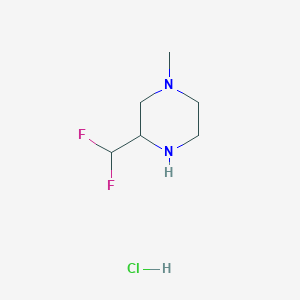
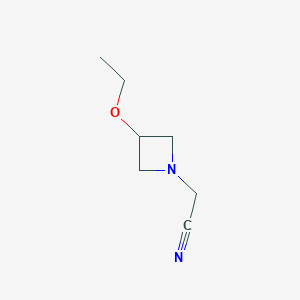
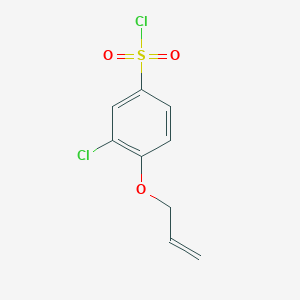

![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid](/img/structure/B12826926.png)
![2-Methyl-1H-benzo[d]imidazole-5-carbonyl chloride](/img/structure/B12826928.png)
